molecular formula C22H22N2O4S2 B2792212 4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954682-29-2

4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2792212
CAS No.: 954682-29-2
M. Wt: 442.55
InChI Key: JLIMNWZHLOWCDN-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound with notable potential in pharmacological applications. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline moiety, a thiophene sulfonamide group, and an ethoxy substituent. The molecular formula is C22H22N2O4S2C_{22}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 442.55 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antineoplastic Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. Specifically, it targets pathways involved in cell cycle regulation and apoptosis .
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neurotoxicity, possibly through the modulation of nitric oxide pathways .

Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : In vitro assays using various cancer cell lines (e.g., TK-10 and HT-29) revealed significant growth inhibition at micromolar concentrations. The compound's selectivity index suggests a favorable therapeutic window compared to normal cells .
  • Antimicrobial Activity : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL depending on the strain tested .
  • Neuroprotective Studies : In models of neurotoxicity induced by methamphetamine, the compound exhibited protective effects by reducing neuronal cell death and decreasing markers of oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated that at concentrations of 5 µM and above, the compound inhibited cell proliferation by over 70% in both TK-10 and HT-29 cells after 48 hours of treatment.

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed an MIC of 5 µg/mL for S. aureus, indicating strong antimicrobial properties. This suggests potential for development into an antibacterial agent.

Data Tables

Biological ActivityAssay TypeResultReference
AnticancerCell Proliferation>70% inhibition at 5 µM
AntimicrobialMIC Assay5 µg/mL for S. aureus
NeuroprotectionOxidative StressReduced markers significantly

Properties

IUPAC Name

4-ethoxy-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-2-28-20-9-6-17(7-10-20)22(25)23-19-8-5-16-11-12-24(15-18(16)14-19)30(26,27)21-4-3-13-29-21/h3-10,13-14H,2,11-12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIMNWZHLOWCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.